2-(Diethylamino)-1,3-thiazol-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
175542-92-4 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(diethylamino)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7-8-6(10)5-11-7/h5,10H,3-4H2,1-2H3 |
InChI Key |
XZECBEYYQKVWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CS1)O |
Origin of Product |
United States |
General Significance of Thiazoles in Organic Synthesis
The thiazole (B1198619) ring is a fundamental building block in organic synthesis, prized for its unique electronic properties and versatile reactivity. nih.govneliti.com Its aromatic character, a result of the delocalization of pi electrons across the five-membered ring, imparts significant stability to the system. nih.gov First established in the late 19th century, the chemistry of thiazoles has since blossomed, revealing a rich tapestry of synthetic transformations. researchgate.net
Thiazoles serve as crucial intermediates in the construction of more complex molecular architectures. neliti.com The ring system can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, allowing for extensive functionalization. nih.gov This adaptability has made thiazole and its derivatives indispensable tools for synthetic chemists.
Furthermore, the thiazole moiety is a key constituent in numerous natural products, many of which exhibit important biological activities. nih.govneliti.com A prime example is Vitamin B1 (Thiamine), which contains a thiazole ring and plays a vital role in metabolism. neliti.comjetir.org The presence of the thiazole core in such biologically active molecules has spurred extensive research into the synthesis of novel thiazole-containing compounds with potential therapeutic applications. researchgate.netkuey.net
The synthetic utility of thiazoles is underscored by the development of various methods for their construction, most notably the Hantzsch thiazole synthesis. This classical method, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone of heterocyclic synthesis. researchgate.net The continued development of new synthetic routes and the exploration of the reactivity of the thiazole nucleus ensure its enduring importance in the field of organic chemistry. neliti.com
Importance of 2 Aminothiazole Scaffolds in Synthetic Methodologies
Within the broader family of thiazole (B1198619) derivatives, the 2-aminothiazole (B372263) scaffold stands out as a "privileged structure" in medicinal chemistry and a versatile synthon in organic synthesis. nih.govdntb.gov.uaresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds and its utility as a starting material for further chemical modifications. nih.govdntb.gov.uamdpi.com
The 2-amino group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents and the construction of extensive compound libraries. nih.govmdpi.com Acylation, alkylation, and the formation of ureas and thioureas are common modifications of the 2-amino group, leading to derivatives with a broad spectrum of pharmacological properties. mdpi.com For instance, the synthesis of various amide derivatives from 2-aminothiazoles has been a fruitful strategy in the development of new therapeutic agents. nih.govmdpi.com
The synthetic accessibility of 2-aminothiazoles, often through the Hantzsch synthesis using thiourea (B124793) or its derivatives, further enhances their importance. mdpi.com This straightforward and adaptable method allows for the preparation of a wide range of substituted 2-aminothiazoles. mdpi.com
The significance of the 2-aminothiazole scaffold is evident in its incorporation into numerous clinically approved drugs, including anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net The ability of this scaffold to interact with various biological targets has made it a focal point of drug discovery efforts. nih.govresearchgate.net Researchers continue to explore new synthetic methodologies to access novel 2-aminothiazole derivatives and to investigate their potential in various therapeutic areas. nih.govdntb.gov.ua
Structural Context of the 2 Diethylamino 1,3 Thiazol 4 Ol System
Classical Hantzsch Condensation and its Variants for Thiazole Ring Formation
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most prominent and widely recognized method for creating thiazole rings. beilstein-journals.orgnih.gov It is a versatile reaction that can be adapted to produce a wide array of substituted thiazoles.
The traditional Hantzsch synthesis involves the condensation reaction between an α-halo ketone and a thioamide or thiourea (B124793) derivative. nih.govchemhelpasap.com In the context of synthesizing 2-aminothiazoles, thiourea is the standard reactant. The mechanism begins with the nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the ketone, displacing the halide. nih.govyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. nih.gov
This method is highly effective and often results in high yields of the thiazole product, which can sometimes be precipitated directly from the reaction mixture. chemhelpasap.com The reaction can accommodate a variety of substituents on both the ketone and the thiourea, allowing for the synthesis of diverse 2-aminothiazole derivatives. nih.gov For instance, reacting N,N-diethylthiourea with an appropriate α-halo carbonyl compound would be the classical approach to forming a 2-(diethylamino)-thiazole core.
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles, conducting the condensation under strongly acidic conditions can lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Table 1: Overview of Classical Hantzsch Thiazole Synthesis
| Reactants | Key Steps | Product Type | Ref |
|---|---|---|---|
| α-Halo Ketone + Thiourea | 1. Nucleophilic attack by sulfur | 2-Aminothiazole | chemhelpasap.com |
| 2. Intramolecular cyclization by nitrogen | nih.gov | ||
| 3. Dehydration | nih.gov | ||
| α-Halo Ketone + N-monosubstituted Thiourea | Condensation in neutral solvent | 2-(N-substituted amino)thiazole | rsc.org |
A significant modification to the classical Hantzsch synthesis involves the in-situ generation of the α-halo ketone. This approach avoids the need to prepare and isolate the often toxic and lachrymatory α-halo carbonyl compounds, thereby improving the safety and efficiency of the process. beilstein-journals.orgnih.gov In this one-pot procedure, a ketone is reacted directly with a thiourea in the presence of a halogenating agent. researchgate.net
Various reagents have been successfully employed for this in-situ halogenation, including:
Bromine (Br₂) beilstein-journals.orgnih.gov
Iodine (I₂) beilstein-journals.orgnih.gov
N-Bromosuccinimide (NBS) beilstein-journals.orgnih.gov
Tribromoisocyanuric acid beilstein-journals.orgnih.gov
1,3-dichloro-5,5-dimethylhydantoin (B105842) beilstein-journals.orgnih.gov
The reaction proceeds by first halogenating the α-position of the ketone, which then immediately reacts with the thiourea present in the mixture according to the standard Hantzsch mechanism. researchgate.net This strategy has been shown to be effective for a range of ketones, including active methylene (B1212753) ketones. beilstein-journals.orgnih.gov
Modern and Green Approaches to Aminothiazole Synthesis
In response to the growing demand for environmentally benign chemical processes, modern synthetic methods for aminothiazoles focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Organic electrosynthesis is recognized as a green and safe technique because it uses electrons as a traceless reagent, replacing chemical oxidants or reductants. beilstein-journals.orgnih.gov An electrochemical protocol for the synthesis of 2-aminothiazoles has been developed, involving the reaction of active methylene ketones with thioureas. beilstein-journals.orgbeilstein-journals.org
This method typically uses an undivided cell with simple graphite (B72142) plate electrodes and proceeds under constant current. beilstein-journals.orgscispace.com Ammonium iodide (NH₄I) often serves as a redox mediator. beilstein-journals.orgnih.gov The proposed mechanism suggests that the iodide ion is oxidized at the anode to generate an iodinating species, which then forms an α-iodoketone in situ. beilstein-journals.orgbeilstein-journals.org This reactive intermediate is then consumed in a Hantzsch-type condensation with thiourea to yield the final 2-aminothiazole product. beilstein-journals.orgresearchgate.net The process is notable for its mild, external-oxidant-free conditions and for not requiring the pre-functionalization of substrates. nih.gov
Table 2: Electrochemical Synthesis of 2-Aminothiazoles
| Component | Role/Type | Example | Ref |
|---|---|---|---|
| Starting Materials | Active Methylene Ketones, Thioureas | Ethyl acetoacetate, N-methylthiourea | beilstein-journals.org |
| Apparatus | Undivided cell, Graphite plate electrodes | - | nih.gov |
| Mediator | Redox catalyst | NH₄I | beilstein-journals.org |
| Catalyst | Organocatalyst | DL-alanine | beilstein-journals.org |
| Key Intermediate | Reactant for Hantzsch condensation | In situ generated α-iodoketone | beilstein-journals.org |
| Advantages | Green, safe, avoids external oxidants | - | nih.gov |
The use of polymer-supported catalysts and reagents is a key strategy in green chemistry, as it simplifies product purification and allows for catalyst recycling. Chitosan (B1678972), a natural biopolymer, has been functionalized to create heterogeneous catalysts for thiazole synthesis. mdpi.comnih.gov For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a recyclable, eco-friendly biocatalyst. nih.gov These reactions can be accelerated using ultrasonic irradiation, offering mild conditions and short reaction times. nih.gov
In another approach, a sulfanyl-thiazoline polymer has been synthesized and used as an immobilized ligand for palladium-catalyzed asymmetric reactions, demonstrating the integration of thiazole structures into polymeric supports for catalytic applications. rsc.org
Nanoparticle catalysis has emerged as a highly efficient tool in organic synthesis, offering high surface area and unique catalytic activities. Various types of nanoparticles have been employed to catalyze the synthesis of thiazoles, often in multicomponent, one-pot reactions. nih.govbenthamdirect.com
Magnetic nanoparticles, such as nickel ferrite (B1171679) (NiFe₂O₄) or copper-supported on silica-coated maghemite (γ-Fe₂O₃), are particularly advantageous. nih.govtandfonline.com They act as efficient catalysts and can be easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse for multiple cycles without significant loss of activity. benthamdirect.comtandfonline.com For instance, NiFe₂O₄ nanoparticles have been used to catalyze the one-pot, three-component reaction of an α-halo carbonyl compound, thiosemicarbazide (B42300), and an anhydride (B1165640) in an ethanol-water solvent system, achieving excellent yields in short reaction times. nih.govacs.org
Table 3: Examples of Nanoparticle-Catalyzed Thiazole Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantages | Ref |
|---|---|---|---|---|
| Nickel Ferrite (NiFe₂O₄) | One-pot, three-component synthesis | Ethanol (B145695):Water | Reusable, high yield, green solvent | nih.govacs.org |
| Copper on magnetic γ-Fe₂O₃@SiO₂ | Synthesis from α-haloketones and thioamides | Ethanol | Magnetically separable, reusable, short reaction time | tandfonline.com |
Amino Acid-Assisted Reaction Protocols
The use of amino acids in synthetic protocols offers a green and efficient approach to various heterocyclic compounds, including thiazole derivatives. L-proline, for instance, has been utilized in deep eutectic solvent mixtures to facilitate the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com This suggests the potential of amino acids to act as catalysts or promoters in thiazole ring formation.
In a more direct application, amino acid-derived thiazole peptidomimetic analogs have been synthesized, where the thiazole ring is constructed from amino-protected (S)-amino acids. nih.gov The process involves converting the amino acids to their respective amides, followed by thionation and subsequent cyclization to form the thiazole ring. nih.gov For example, the synthesis of (S)-valine thiazole amino acid derivatives involves several steps, including the formation of thioamides from the corresponding amides using Lawesson's reagent. nih.gov
A study on the synthesis of α-carbon modified target compounds involved the construction of thiazole rings from amino-protected (S)-amino acids. nih.gov These were first converted to their respective amides, then to thioamides, and subsequently to bis-protected thiazoles. nih.gov A method using calcium carbonate to neutralize the in situ generated hydrobromic acid was employed to improve yields and simplify the purification process. nih.gov
| Starting Material (Amino Acid Derivative) | Key Reagents | Product Type | Reference |
| Amino-protected (S)-amino acids | Lawesson's reagent, Calcium carbonate | Amino acid-derived thiazole peptidomimetics | nih.gov |
| Dithiooxamide and aromatic aldehydes | L-proline:ethylene glycol | Thiazolo[5,4-d]thiazoles | mdpi.com |
Specific Routes to 2-Aminothiazol-4-one Derivatives
The 2-aminothiazol-4-one core is a prevalent structure in many synthetic targets. Various methods have been developed to access these derivatives, often involving multicomponent reactions or sequential condensation and cyclization steps.
A notable and efficient method for the synthesis of 2-aminothiazol-4-one conjugates involves a one-pot reaction of isatin (B1672199) derivatives, rhodanine, and secondary amines. academie-sciences.fr This approach has been successfully employed to generate novel isatin-based 2-aminothiazol-4-one conjugates in good yields and with short reaction times. academie-sciences.fr The reaction is often catalyzed by heterogeneous catalysts like magnesium oxide nanoparticles in aqueous media, highlighting its green chemistry credentials. academie-sciences.fr
The reaction proceeds via a three-component condensation. It has been observed that using an equivalent amount of the secondary amine at room temperature is crucial for achieving a good yield and a clean reaction, as excess amine at higher temperatures can lead to side reactions, such as the opening of the indole (B1671886) cycle of isatin. academie-sciences.fr
Table 1: Synthesis of Isatin-Based 2-Amino Thiazol-4-one Conjugates
| Isatin Derivative | Secondary Amine | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatin | Morpholine | MgO nanoparticles | Water | High | academie-sciences.fr |
Other synthetic strategies for isatin-based thiazole derivatives have also been reported, typically involving multi-step reactions. biomedres.usbiomedres.us For instance, a two-step reaction can be employed where thiosemicarbazide is first reacted with isatin, followed by reaction with chloroacetic acid and an aromatic aldehyde in the presence of sodium acetate (B1210297) and glacial acetic acid. biomedres.usbiomedres.us
The most classical and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch synthesis. chemicalbook.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. chemicalbook.com This method is highly versatile and can be performed with or without a catalyst, including under solvent-free conditions, which presents an eco-friendly alternative. thieme-connect.com Various catalysts have been reported to improve the efficiency of the Hantzsch synthesis, such as iodine, silica (B1680970) chloride, and ionic liquids. chemicalbook.comresearchgate.net
The Hantzsch synthesis has been adapted for various formats, including in a heated microreactor system, demonstrating its utility for generating libraries of analogous compounds. rsc.org This method allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the α-haloketone and the thiourea starting materials. For example, reacting ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas yields the corresponding substituted 2-aminothiazoles. rsc.orgresearchgate.net
Furthermore, 2-aminothiazole derivatives with various substituents at the N-, 3-, 4-, and 5-positions have been synthesized through different modifications of the Hantzsch reaction and other synthetic routes. This includes the synthesis of N-acylated 2-aminothiazoles by reacting 2-aminothiazoles with acid chlorides. nih.gov 4-Substituted thiazoles can be obtained by using appropriately substituted α-haloketones. nih.govmdpi.com Multi-substituted derivatives are also accessible, for instance, through the reaction of α-haloketones with N-substituted thioureas. nih.gov
Table 2: Examples of Substituted 2-Aminothiazole Synthesis
| Substitution Pattern | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| N-Substituted | Acylation | 2-Aminothiazole, Acid Chloride | nih.gov |
| 4-Aryl | Hantzsch Synthesis | α-Halo arylketone, Thiourea | researchgate.netmdpi.com |
| 2,4-Disubstituted | Condensation | Ethyl bromopyruvate, Thioamides | nih.gov |
The synthesis of 2-imino-4-thiazolidinones, which are tautomers of 2-amino-4-thiazolones, is another important route. These can be prepared by reacting 2-chloroacetamides with potassium thiocyanate. mdpi.com The resulting 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones can be further modified, for example, through condensation with aromatic aldehydes to yield 5-arylidene derivatives. mdpi.com
Functional Group Transformations at the 4-Position (Hydroxyl/Oxo Moiety)
The 4-position of the 2-aminothiazole ring, bearing a hydroxyl group, is prone to tautomerization, existing in equilibrium with its 2-amino-thiazol-4(5H)-one form, also known as pseudothiohydantoin. nih.gov This tautomeric nature significantly influences its reactivity.
Heating 2-amino-5,5-dimethylthiazol-4(5H)-one with aqueous sulfuric acid can lead to the cleavage of the thiazole ring, yielding 2-mercapto-2-methylpropanoic acid. researchgate.net This highlights a potential pathway for ring-opening under acidic conditions.
Furthermore, the hydroxyl group can be a site for substitution. For instance, the synthesis of 2-aminothiazole derivatives with a 4-hydroxy-chromene-2-one substituent at the 4-position has been achieved through the cyclization of 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one with thiourea derivatives. nih.govmdpi.com This demonstrates that the 4-position can be modified to introduce larger, functionalized moieties.
Reactions Involving the 2-Amino Moiety
The exocyclic amino group at the 2-position is a primary site for various chemical transformations, including acylation, Schiff base formation, and cyclization reactions. The nucleophilicity of this group is a key determinant in these reactions.
Acylation Reactions (e.g., with Acyl Chlorides)
The 2-amino group of thiazole derivatives readily undergoes acylation with acyl chlorides, acid anhydrides, and carboxylic acids. nih.govnih.gov For example, 2-aminothiazole can be acylated with various acyl halides in dry pyridine (B92270) to produce the corresponding amides in high yields. nih.gov Similarly, 2-amino-4-phenylthiazole (B127512) can be acylated with substituted aromatic acid chlorides using the Schotten-Bauman protocol. nih.gov
A study on the acylation of 2-amino-4-bromo and 2-amino-4-chlorothiazole (B36688) in anhydrous THF with triethylamine (B128534) as a base showed a slow and complex reaction. nih.gov To circumvent this, a Boc-protection strategy for the 2-amino group was employed. The protected intermediate could be readily acylated, and subsequent deprotection under mild conditions afforded the desired N-acylated thiazoles in good yields. nih.gov This approach prevents overreaction and the formation of bis-acyl products. nih.gov
Table 1: Examples of Acylation Reactions of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Acylating Agent | Product | Reference |
| 2-Aminothiazole | Various acyl halides | N-(1,3-Thiazol-2-yl)amides | nih.gov |
| 2-Amino-4-phenylthiazole | Substituted aromatic acid chlorides | N-(4-Phenyl-1,3-thiazol-2-yl)benzamides | nih.gov |
| 2-Amino-4-(2-pyridyl)thiazole | Aliphatic, aromatic, and heteroaromatic acids | N-(4-(Pyridin-2-yl)thiazol-2-yl)amides | nih.gov |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | O-Acetylsalicyloyl chloride | tert-Butyl (4-bromo-2-(2-(acetyloxy)benzamido)thiazol-2-yl)carbamate | nih.gov |
Formation of Schiff Bases
The reaction of the 2-amino group with aldehydes and ketones leads to the formation of Schiff bases (imines). nih.govresearchgate.net These reactions are typically carried out by refluxing the 2-aminothiazole derivative with the carbonyl compound in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.govresearchgate.net
For instance, refluxing 2-amino-4-phenylthiazole with various aromatic aldehydes in ethanol yields the corresponding 2-arylideneamino-4-phenylthiazoles. nih.gov Similarly, Schiff bases have been synthesized from substituted 2-aminothiazoles and salicylaldehydes or 2-hydroxy-1-naphthaldehyde. researchgate.net The formation of these imines is a versatile method for introducing a wide range of substituents onto the 2-amino position.
A four-component reaction involving 2-aminobenzothiazole (B30445), an aromatic aldehyde, dimethyl acetylenedicarboxylate, and piperidine (B6355638) or pyrrolidine (B122466) has been developed to produce functionalized 2-pyrrolidinones. nih.gov A key step in the proposed mechanism is the initial condensation of the aromatic aldehyde with 2-aminobenzothiazole to form an aldimine (Schiff base). nih.gov
Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Aldehyde/Ketone | Product (Schiff Base) | Reference |
| 2-Amino-4-phenylthiazole | Various aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles | nih.gov |
| Substituted 2-aminothiazoles | Substituted salicylaldehydes | N-Salicylidene-2-aminothiazole derivatives | researchgate.net |
| 2-Aminobenzothiazole | Benzaldehyde (B42025) | (E)-N-Benzylidenebenzo[d]thiazol-2-amine | nih.gov |
| 4-Phenyl-3-thiosemicarbazide | Various aromatic aldehydes | 4-Phenyl-3-thiosemicarbazone derivatives | researchgate.net |
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., with 1,2-Ethylenediamine, Thiosemicarbazide Derivatives)
The 2-aminothiazole scaffold serves as a building block for the synthesis of various fused heterocyclic systems. Reactions with bifunctional reagents can lead to the formation of new rings fused to the thiazole core.
A chloroacetamide derivative of a 2-aminothiazole has been shown to cyclize with 1,2-ethylenediamine to yield a 2-amino-pyrazine derivative. nih.govmdpi.com The same chloroacetamide intermediate can react with thiosemicarbazide derivatives to form 1,3,4-thiadiazine compounds. nih.govmdpi.com
The reaction of 2-aminothiazoles with thiosemicarbazide can also lead to other heterocyclic systems. For example, the interaction of a phenacyl bromide derivative with thiosemicarbazide can furnish a 2-hydrazinyl thiazole, which can then be used to synthesize other derivatives. nih.govmdpi.com In another instance, condensation of 4-bromo-1,8-naphthalic anhydride with thiosemicarbazide, followed by cyclization with α-halogenated carbonyl compounds, affords aminothiazole scaffolds that are precursors to naphthalimide aminothiazoles. nih.gov
Table 3: Cyclization Reactions of 2-Aminothiazole Derivatives
| 2-Aminothiazole Derivative | Reagent | Fused Heterocyclic Product | Reference |
| 2-(Chloroacetamido)thiazole derivative | 1,2-Ethylenediamine | 2-Amino-pyrazine derivative | nih.govmdpi.com |
| 2-(Chloroacetamido)thiazole derivative | Thiosemicarbazide derivatives | 1,3,4-Thiadiazine derivatives | nih.govmdpi.com |
| Phenacyl bromide derivative | Thiosemicarbazide | 2-Hydrazinyl thiazole derivative | nih.govmdpi.com |
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate, then Hydrazine, then Benzoyl chlorides | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | nih.gov |
Substituent Effects on Reactivity and Selectivity
The nature and position of substituents on the 2-aminothiazole ring significantly influence its reactivity and the selectivity of its reactions. The electron-donating diethylamino group at the 2-position is expected to increase the electron density of the thiazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, the hydroxyl/oxo group at the 4-position can modulate this reactivity through its tautomeric forms.
In a study of 2-aminothiazoles with varying substituents, it was found that the central thiazole moiety and a 2-pyridyl group at the C-4 position were generally intolerant to modification, indicating their importance for the molecule's activity. nih.gov However, the N-2 position of the aminothiazole showed high flexibility, allowing for the introduction of various acyl groups to modulate the properties of the molecule. nih.gov
The presence of electron-withdrawing or electron-donating groups on substituents attached to the 2-amino group can also affect reactivity. For example, in the synthesis of 2-amino-4-aryl thiazole derivatives, the presence of a p-fluoro substituent was identified as a potent inhibitor of the 5-lipoxygenase enzyme. rsc.org This suggests that electronic effects of substituents can play a crucial role in the biological activity of these compounds.
Ring Opening and Recyclization Pathways
The thiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. As mentioned earlier, 2-amino-5,5-dimethylthiazol-4(5H)-one can undergo ring cleavage when heated with aqueous sulfuric acid. researchgate.net This type of reaction can be a route to novel structures or a potential degradation pathway.
Recyclization reactions can also occur. For instance, the formation of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives involves an in situ cyclization step. nih.gov Such pathways are valuable for the construction of complex, polycyclic heterocyclic systems from simpler thiazole precursors.
Tautomerism and Conformational Analysis of 2 Diethylamino 1,3 Thiazol 4 Ol Systems
Thiazol-4-ol (B3271258) / Thiazol-4(5H)-one Tautomeric Equilibrium (Enol-Oxo Forms)
The most prominent tautomerism in 2-(diethylamino)-1,3-thiazol-4-ol involves the interconversion between the aromatic thiazol-4-ol (enol) form and the non-aromatic thiazol-4(5H)-one (oxo or keto) form. This equilibrium is a classic example of keto-enol tautomerism, where a proton migrates from the hydroxyl group to the C5 position of the thiazole (B1198619) ring, accompanied by a shift in the double bond arrangement.
Experimental Elucidation of Tautomeric Forms (NMR, X-ray Studies)
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the position of the tautomeric equilibrium can be inferred from ¹H and ¹³C NMR spectra. For instance, in related thiazole derivatives, the presence of a signal for a hydroxyl proton and the chemical shifts of the aromatic ring carbons are indicative of the enol form. Conversely, the appearance of signals corresponding to a methylene (B1212753) group (CH₂) at the C5 position and a carbonyl carbon (C=O) would confirm the presence of the oxo tautomer. In many heterocyclic systems, both sets of signals can be observed, indicating a dynamic equilibrium in solution. For example, studies on other heterocyclic ketones have shown distinct signals for both ketonic and enolic carbons in ¹³C NMR spectra, confirming the existence of a keto-enol equilibrium. core.ac.uk
X-ray Crystallography: In the solid state, X-ray diffraction provides unambiguous evidence of the preferred tautomeric form. nih.govnih.gov For many related heterocyclic compounds, the oxo form is often found to be more stable in the crystalline state due to favorable intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules. nih.gov However, the presence of strong intramolecular hydrogen bonding can stabilize the enol form even in the solid state. core.ac.uk
The following table illustrates hypothetical ¹³C NMR chemical shift ranges that could be used to distinguish between the enol and oxo forms of a 2-(dialkylamino)-1,3-thiazol-4-ol system, based on general principles for similar compounds.
| Functional Group | Tautomeric Form | Expected ¹³C NMR Chemical Shift (ppm) |
| C=O | Oxo | 180 - 205 |
| C-OH | Enol | 150 - 170 |
| CH₂ (C5) | Oxo | 40 - 60 |
| CH (C5) | Enol | 90 - 110 |
Influence of Solvent Polarity and Physical State on Tautomer Distribution
The position of the thiazol-4-ol/thiazol-4(5H)-one equilibrium is highly dependent on the surrounding environment. nih.gov The physical state (solid vs. solution) and the polarity of the solvent play a significant role in determining which tautomer predominates. nih.gov
In the solid state, crystal packing forces and intermolecular hydrogen bonding often favor the more polar oxo form. nih.gov In solution, the equilibrium is influenced by the solvent's ability to stabilize the different tautomers.
Nonpolar Solvents: In nonpolar solvents like chloroform, the enol form is often favored. This is because the intramolecular hydrogen bond that can form in the enol tautomer is more stable in a nonpolar environment where intermolecular hydrogen bonding with the solvent is not possible. core.ac.uk
Polar Aprotic Solvents: In polar aprotic solvents such as DMSO, the more polar oxo tautomer is generally more stable. These solvents can effectively solvate the polar carbonyl group, shifting the equilibrium towards the oxo form. core.ac.uk
Polar Protic Solvents: In polar protic solvents like water or methanol, the situation is more complex. These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both tautomers. The outcome often depends on a subtle balance of interactions. However, polar solvents generally favor the more polar tautomer, which is typically the oxo form. scispace.com
The following table summarizes the general trend of solvent influence on the enol-oxo equilibrium for similar heterocyclic systems.
| Solvent Type | Predominant Tautomer | Primary Stabilizing Interaction |
| Nonpolar (e.g., Chloroform) | Enol | Intramolecular Hydrogen Bonding |
| Polar Aprotic (e.g., DMSO) | Oxo | Dipole-Dipole Interactions |
| Polar Protic (e.g., Water) | Oxo | Intermolecular Hydrogen Bonding |
Amino-Imino Tautomerism at the 2-Position in Related Thiazole Systems
Structural Studies to Elucidate Amino-Imino Equilibrium and the Impact of Substituents
For primary 2-aminothiazoles, the amino form is generally considered to be the more stable tautomer. researchgate.net This stability is attributed to the aromaticity of the thiazole ring in the amino form. The imino tautomer disrupts this aromaticity.
Structural studies, including X-ray diffraction and NMR spectroscopy, on various 2-aminobenzothiazole (B30445) derivatives have confirmed the predominance of the amino tautomer. rsc.org The nature of substituents on the thiazole ring and on the amino group can influence the position of this equilibrium. Electron-withdrawing groups on the acyl moiety of 2-acetamido derivatives can favor the imino form. rsc.org Conversely, electron-donating groups, such as the diethylamino group in the title compound, are expected to strongly favor the amino form by increasing the electron density on the exocyclic nitrogen, thereby strengthening the C-N bond and maintaining the aromaticity of the thiazole ring.
Intramolecular Proton Transfer Mechanisms
The interconversion between tautomers occurs via proton transfer mechanisms. youtube.com In the case of this compound, the most relevant is the intramolecular proton transfer between the enol and oxo forms.
This process can occur directly, through a high-energy four-membered transition state, but this is generally unfavorable. youtube.com More commonly, the proton transfer is facilitated by solvent molecules. ias.ac.in In protic solvents, a water or alcohol molecule can act as a proton shuttle, simultaneously donating a proton to the C5 carbon and accepting a proton from the hydroxyl group in a concerted or stepwise manner. This solvent-assisted mechanism significantly lowers the activation energy for the tautomerization. researchgate.net
Theoretical studies on similar heterocyclic systems have shown that the energy barrier for direct proton transfer is significantly higher than for water-assisted tautomerization. researchgate.net The mechanism can be visualized as a "proton wire" where the solvent molecules form a bridge to facilitate the proton's movement. In some cases, excited-state intramolecular proton transfer (ESIPT) can also occur, where photoexcitation leads to a rapid proton transfer in the excited state. nih.gov
The general mechanism for a solvent-assisted proton transfer can be summarized as follows:
Formation of a hydrogen-bonded complex between the thiazole and solvent molecules.
Proton transfer from the enol's hydroxyl group to a solvent molecule.
Simultaneous or subsequent proton transfer from the solvent molecule to the C5 position of the thiazole ring.
Rearrangement of the double bonds to form the oxo tautomer.
This dynamic interplay of tautomeric forms and the mechanisms governing their interconversion are fundamental to understanding the chemical behavior and biological function of this compound and related heterocyclic systems.
Computational and Spectroscopic Characterization of 2 Diethylamino 1,3 Thiazol 4 Ol Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools for confirming the identity and purity of newly synthesized 2-(diethylamino)-1,3-thiazol-4-ol derivatives. Each method offers unique insights into different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR: In the ¹H NMR spectra of this compound derivatives, the diethylamino group typically exhibits a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shifts of protons on the thiazole (B1198619) ring are influenced by the substituents present. For instance, in a related series of 2-(isopropylamino)thiazol-4(5H)-one derivatives, the N-H proton appears as a singlet at a downfield chemical shift, often above 10 ppm. nih.gov The methine proton of the isopropyl group appears as a septet, while the methyl groups are observed as a doublet. nih.gov
¹³C NMR: The ¹³C NMR spectra provide information on all unique carbon atoms in the molecule. For derivatives of this compound, characteristic signals would include those for the carbonyl carbon (C-4) in the thiazolone tautomer, which typically appears significantly downfield (e.g., ~188-193 ppm for related thiazol-4(5H)-ones). nih.gov The carbon atom at position 2 (C-2), attached to the diethylamino group, is also found at a downfield position (e.g., ~178-180 ppm). nih.gov The carbons of the diethylamino group will have distinct chemical shifts. Comprehensive 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. nih.gov
Interactive Data Table: Representative NMR Data for Thiazole Derivatives
| Compound Class | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(Isopropylamino)thiazol-4(5H)-ones nih.gov | C=O (C-4) | - | 188.0 - 193.1 |
| 2-(Isopropylamino)thiazol-4(5H)-ones nih.gov | C-N (C-2) | - | 178.7 - 180.6 |
| 2-(Isopropylamino)thiazol-4(5H)-ones nih.gov | N-H | 10.15 - 10.77 (s) | - |
| 2-(Isopropylamino)thiazol-4(5H)-ones nih.gov | CH(CH₃)₂ | 3.58 - 3.67 (septet) | 48.6 - 49.1 |
| 2-(Isopropylamino)thiazol-4(5H)-ones nih.gov | CH(CH₃)₂ | 1.40 - 1.44 (d) | 22.0 - 22.5 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound and its derivatives, the IR spectrum would be expected to show characteristic absorption bands. The presence of a strong band in the region of 1650-1700 cm⁻¹ would indicate the carbonyl (C=O) stretching vibration of the thiazol-4-one tautomer. The C=N stretching vibration of the thiazole ring typically appears in the 1640-1580 cm⁻¹ range. rdd.edu.iq The C-N stretching of the diethylamino group would be observed around 1260-1350 cm⁻¹. If the compound exists in the thiazol-4-ol (B3271258) form, a broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethyl groups are observed around 2850-2990 cm⁻¹. rdd.edu.iq
Interactive Data Table: Typical IR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (alcohol) | Stretching, broad | 3200 - 3600 | General IR tables |
| N-H (amine/amide) | Stretching | 3300 - 3500 | rdd.edu.iq |
| C-H (alkane) | Stretching | 2850 - 2990 | rdd.edu.iq |
| C=O (keto) | Stretching | 1650 - 1700 | nist.gov |
| C=N (imine) | Stretching | 1580 - 1640 | rdd.edu.iq |
| C=C (aromatic/heteroaromatic) | Stretching | 1580 - 1590 | rdd.edu.iq |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Thiazole-containing compounds typically exhibit absorption bands in the UV region. For example, the parent thiazole molecule shows a UV absorption maximum around 235 nm. nist.gov The introduction of substituents, such as the diethylamino group and the hydroxyl/oxo group, can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift). Studies on related coumarin-benzothiazole derivatives show absorption bands in the range of 460-475 nm, which are sensitive to solvent polarity. arabjchem.orgresearchgate.net The electronic absorption spectra of these compounds can also be influenced by the pH of the solution. arabjchem.orgresearchgate.net The complexation with metal ions can also lead to noticeable changes in the absorption spectra. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound derivatives, fragmentation would likely involve the loss of the ethyl groups from the diethylamino substituent and cleavages of the thiazole ring. The molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be a key feature in the spectrum. researchgate.net
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide deeper insights into the structural and electronic properties of molecules. nih.gov These computational methods can be used to:
Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of this compound derivatives, including bond lengths and angles, which can be compared with experimental data from SC-XRD.
Predict Spectroscopic Data: NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic absorption spectra can be calculated and compared with experimental results to aid in spectral assignment and structural confirmation. kmu.edu.tr
Analyze Tautomeric Stability: DFT calculations can be employed to determine the relative energies of the this compound and 2-(diethylamino)-1,3-thiazol-4-one tautomers, predicting which form is more stable. kmu.edu.tr
Investigate Electronic Properties: Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. kmu.edu.trnih.gov The energy gap between the HOMO and LUMO can be correlated with the observed UV-Vis absorption.
Molecular Docking: For derivatives with potential biological activity, molecular docking simulations can predict how the molecule might bind to a biological target, such as an enzyme active site. nih.gov
These computational approaches are powerful tools for rationalizing experimental findings and for predicting the properties of yet-to-be-synthesized derivatives.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net These calculations are fundamental for understanding the three-dimensional structure of compounds like this compound, which in turn influences their reactivity and biological interactions.
Studies on Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (Egap) is a particularly important descriptor. A smaller Egap suggests higher reactivity. For 2-aminothiazole (B372263) derivatives, the nature and energy of these orbitals are investigated to understand their electronic transition properties and reactivity patterns.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. For instance, the negative potential regions (typically colored in shades of red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. This analysis is vital for predicting intermolecular interactions, such as drug-receptor binding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with electron delocalization (hyperconjugation). For a molecule like this compound, NBO analysis can reveal the nature of the bonds, the charge on each atom, and the extent of electron sharing between different parts of the molecule, offering insights into its stability and reactivity.
Prediction of Spectroscopic Parameters (e.g., 13C NMR Chemical Shieldings, Absorption Maxima)
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations of 13C NMR chemical shieldings can be performed. These predictions are valuable in assigning the signals in an experimental spectrum to specific carbon atoms in the molecule.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption maxima (λmax) in the UV-Visible spectrum. This helps in understanding the electronic transitions occurring within the molecule upon absorption of light.
Modeling Solvent Effects (Polarizable Continuum Model (PCM), Supermolecule Approach)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of a solvent by representing it as a continuous dielectric medium. This approach is crucial for obtaining more realistic predictions of molecular properties in solution. The supermolecule approach, where explicit solvent molecules are included in the calculation, can provide even more detailed insights into specific solvent-solute interactions, such as hydrogen bonding.
Investigation of Excited-State Phenomena and Proton Transfer
The behavior of molecules in their excited states is critical for understanding their photophysical and photochemical properties. For molecules containing hydroxyl groups and nitrogen heterocycles, like this compound, there is a potential for excited-state intramolecular proton transfer (ESIPT). Computational studies can map the potential energy surface of the excited state to determine the feasibility and mechanism of such processes. Understanding ESIPT is important for applications in areas like fluorescent probes and materials science.
Analysis of Electronic Properties, Reactivity, and Aromaticity
The electronic properties of thiazole derivatives are fundamental to understanding their reactivity and stability. Thiazoles are recognized as aromatic compounds due to significant pi-electron delocalization, which is more pronounced than in corresponding oxazoles. wikipedia.org This aromaticity is evidenced by the chemical shifts of ring protons in ¹H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.org
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, provide deep insights into the electronic structure. researchgate.netresearchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
For instance, studies on substituted thiazoles have shown how different functional groups alter these electronic parameters. The introduction of a donor group, like a methyl group, tends to increase the energy of the HOMO with little effect on the LUMO. researchgate.net Conversely, an electron-withdrawing group, such as a mercapto group, lowers the energies of both the HOMO and LUMO, with a more significant impact on the LUMO. researchgate.net
The calculated pi-electron density helps to identify the most probable sites for electrophilic and nucleophilic attacks. For the thiazole ring, the C5 position is generally the primary site for electrophilic substitution, while the C2 position is susceptible to deprotonation. wikipedia.org
The reactivity of these compounds is also influenced by their aromaticity. While thiazoles are aromatic, their reactivity can be tuned by substituents. For example, the presence of electron-donating groups like the diethylamino group at the C2 position is expected to increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles.
Table 1: Calculated Energies for Substituted Thiazoles
| Compound | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |
| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methyl thiazole | 287.121 | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methyl thiazole | 285.574 | -9.117 | 3.508 | 12.625 | 1.124 |
| 5-Methyl thiazole | 359.742 | -9.174 | 3.462 | 12.636 | 1.843 |
| 2,4-Dimethyl thiazole | 313.079 | -8.821 | 3.668 | 12.489 | 0.616 |
| 2-Mercapto thiazole | 400.584 | -8.876 | 3.213 | 12.089 | 1.322 |
| 4-Mercapto thiazole | 402.064 | -8.712 | 3.103 | 11.815 | 2.510 |
| 5-Mercapto thiazole | 400.636 | -8.791 | 3.146 | 11.937 | 0.392 |
Data adapted from a study on methyl and mercapto substituted thiazoles. researchgate.net
Molecular Docking Studies (as a Tool for Structural Interaction Analysis)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is an invaluable tool for analyzing the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score in kcal/mol. nih.gov A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov
For example, in a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, molecular docking was used to investigate their interaction with the main protease (PDB ID 6LU7). nih.gov The results showed docking scores ranging from -5.4 to -8.0 kcal/mol, with the most potent compounds forming multiple hydrogen bonds with key amino acid residues like GLU166, LEU141, and CYS145. nih.gov
Similarly, docking studies on 2-aminothiazole derivatives have been used to understand their inhibitory activity against enzymes like carbonic anhydrase and cholinesterase. nih.gov In one such study, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed high inhibitory potency with estimated binding energies of -6.75 kcal/mol against hCA I and -7.61 kcal/mol against hCA II. nih.gov
Table 2: Representative Docking Scores of Thiazole Derivatives against Various Targets
| Compound Class | Target Protein | PDB ID | Range of Docking Scores (kcal/mol) |
| N-substituted-1,3,4-Thiadiazol-2-Amine Derivatives | COVID-19 Main Protease | 6LU7 | -5.4 to -8.0 nih.gov |
| 2-Aminothiazole Derivatives | Carbonic Anhydrase I (hCA I) | - | up to -6.75 nih.gov |
| 2-Aminothiazole Derivatives | Carbonic Anhydrase II (hCA II) | - | up to -7.61 nih.gov |
| 2-Aminothiazole Derivatives | Acetylcholinesterase (AChE) | - | up to -7.86 nih.gov |
| 2-Aminothiazole Derivatives | Butyrylcholinesterase (BChE) | - | up to -7.96 nih.gov |
| 2-Phenyl-3-(substituted benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one | DNA Gyrase | 3G75 researchgate.net | Not specified, but showed good interaction |
Influence of External Electric Fields on Molecular Properties and Tautomerism
The application of an external electric field (EEF) can significantly influence the properties of molecules, including their geometry, electronic structure, and tautomeric equilibria. nih.govmdpi.com Tautomerism, the interconversion of structural isomers, is particularly sensitive to the molecular environment, and an EEF can be used to control the relative stability of different tautomers. mdpi.com
For molecules like this compound, which can exist in different tautomeric forms (e.g., the 4-ol and the 4-one forms), an EEF can shift the equilibrium towards the tautomer with a larger dipole moment. mdpi.com This is because the electric field interacts with the molecular dipole, leading to a stabilization of the more polar form. mdpi.com
A recent study on 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, a compound with a thiazole ring, demonstrated that an EEF can induce a long-range intramolecular proton transfer, effectively switching the molecule from its enol tautomer (the "off" state) to its keto tautomer (the "on" state). mdpi.com This switch was attributed to the much higher dipole moment of the keto tautomer. mdpi.com The study also showed that the strength and polarity of the electric field can be tuned to control the tautomeric equilibrium and alter the HOMO-LUMO gap and absorption wavelengths. mdpi.com
The ability of an EEF to modulate tautomerism has significant implications for the development of molecular switches and sensors. By applying an electric field, it is possible to control the physicochemical properties of a molecule and, consequently, its function. This opens up possibilities for designing novel materials and devices with tunable optical and electronic properties. nih.govmdpi.com
Role of 2 Diethylamino 1,3 Thiazol 4 Ol As a Key Synthetic Intermediate and Scaffold
Precursor for the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the 2-(diethylamino)-1,3-thiazol-4-ol scaffold allows it to serve as a foundational element for constructing a wide array of complex heterocyclic compounds. The thiazole (B1198619) ring system is a prevalent motif in numerous biologically active natural and synthetic products, making its derivatives a subject of intense research. beilstein-journals.orgnih.gov
The structure of this compound is amenable to various chemical modifications, enabling the generation of a library of derivatives with diverse substitution patterns. The thiazole nucleus can be functionalized at different positions, leading to new compounds with tailored properties. Synthetic strategies often involve reactions targeting the amino group or the thiazole ring itself. For instance, the core thiazole structure is often synthesized via methods like the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, allowing for significant variability in the final substituents. researchgate.net
The versatility of the thiazole core as a building block is demonstrated by the wide range of derivatives that can be prepared. These derivatives are not limited to simple substitutions but can include the introduction of various functional groups, leading to compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a related heterocyclic system, highlights how different functional groups can be introduced to create a series of compounds for activity screening. nih.gov
Below is a table summarizing various types of thiazole derivatives and the synthetic approaches used, illustrating the adaptability of the thiazole scaffold.
| Derivative Type | Synthetic Precursors/Method | Key Features of Derivatives | Reference |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Hantzsch reaction (α-haloketone + thioamide) | Varied aromatic substitutions, evaluated for fungicidal and antiviral activities. | researchgate.net |
| 2-(Aminoacetylamino)thiazoles | Synthesis from 2-aminothiazoles | Structurally related to local anesthetics like lidocaine. | researchgate.net |
| 2-Thiazolylhydrazone derivatives | One-pot reaction of benzaldehyde (B42025) derivatives, α-haloketones, and thiosemicarbazide (B42300) | Designed as potential influenza neuraminidase inhibitors. | researchgate.net |
| Substituted Benzothiazoles | Reaction of 2-aminobenzenethiols with carboxylic acid derivatives (e.g., phosgene, orthoesters). | Stable aromatic systems that form the core of various functional materials. | thieme-connect.de |
The this compound scaffold is not only used for creating single-ring derivatives but also for incorporation into larger, multi-ring systems, which often exhibit unique chemical and photophysical properties.
Schiff Base Ligands: The amino group on the thiazole ring, or a functionalized version of it, can readily undergo condensation reactions with aldehydes to form Schiff bases (imines). For example, (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol is synthesized via a condensation reaction between 2-aminobenzothiazole (B30445) and an appropriate aldehyde. nih.gov These Schiff bases can act as ligands, forming stable complexes with metal ions. The synthesis of tetradentate Schiff base ligands from precursors like 3,4-diaminobenzophenone (B196073) further illustrates this capability, where diimino ligands are formed and subsequently complexed with metals like Ni(II), Cu(II), and Zn(II). researchgate.net
Azo Dyes: Thiazole derivatives containing an amino group are excellent precursors for the synthesis of azo dyes. wikipedia.org This process typically involves a diazotization reaction, where the amino group is converted into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. nih.govnih.gov The resulting azo compounds, which contain the characteristic -N=N- linkage, are known for their vivid colors and are a significant class of synthetic dyes. wikipedia.orgnih.gov The incorporation of the thiazole or the related thiadiazole ring into the dye structure can influence its color, lightfastness, and affinity for different materials. nih.govrsc.org These heterocyclic azo dyes have garnered attention for their brightness and clarity. nih.gov
Phospha-γ-lactones: While the thiazole scaffold is highly versatile, specific examples detailing the direct integration of this compound into phospha-γ-lactone systems were not prominent in the reviewed literature. However, the general reactivity of the thiazole ring suggests its potential as a building block in a wide range of cyclization reactions to form various heterocyclic structures.
Strategic Importance in Modern Organic Synthesis
The strategic importance of this compound and related thiazole compounds in modern organic synthesis is rooted in their status as "privileged scaffolds" and versatile building blocks. researchgate.netresearchgate.net The thiazole ring is a key structural motif found in a multitude of compounds with significant biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.net
This makes thiazole derivatives, and the intermediates used to create them, highly valuable in the field of medicinal chemistry for drug discovery and development. beilstein-journals.org The ability to generate a diverse library of compounds from a single, accessible precursor allows chemists to efficiently explore chemical space and investigate structure-activity relationships. Furthermore, the integration of thiazoles into larger conjugated systems is of great interest in materials science for the development of fluorescent dyes, sensors, and photoelectric devices. nih.govresearchgate.net The straightforward synthesis of complex molecules from N-propargylamines, another route to thiazole cores, highlights the atom and step economy that can be achieved using these building blocks. beilstein-journals.org
Structure-Activity Relationship (SAR) Insights in Chemical Design (Focus on Structural Modification and Chemical Properties)
Structure-Activity Relationship (SAR) studies are crucial for rational chemical design, providing insights into how specific structural modifications of a molecule affect its chemical properties and biological functions. For thiazole derivatives, SAR studies have been instrumental in optimizing their desired activities.
Modifications to the thiazole scaffold can be systematically made to probe their effects. For example, in a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, different substitutions were found to significantly impact their inhibitory potency and selectivity. nih.gov Similarly, SAR studies on 2-thiazolylhydrazone derivatives as potential influenza neuraminidase inhibitors revealed that the nature and position of substituents on the phenyl ring were critical for their inhibitory activity. researchgate.net
The chemical properties of the molecule, such as its electronic nature and steric profile, are directly altered by these modifications. Introducing electron-donating or electron-withdrawing groups can change the reactivity of the thiazole ring and its appended functional groups. The table below provides examples of how structural modifications on thiazole and related heterocyclic cores influence their properties.
| Core Structure | Structural Modification | Effect on Properties/Activity | Reference |
| 2-Amino-4-thiazolyl moiety | Introduction of different groups at the P2 position. | Potent and selective inhibition of renin; variations influenced oral activity. | nih.gov |
| 2-Amino-1,3-thiazole-4-carboxylic acid | Introduction of fluorine atoms and different aromatic rings. | Good fungicidal activity against a range of fungi; some showed high anti-TMV activity. | researchgate.net |
| 2,5-disubstituted-1,3,4-thiadiazole | Substitution with a 4-fluorophenyl group and a phenylamino (B1219803) group. | Resulted in the highest antituberculosis activity among the series tested. | nih.gov |
| 2-Thiazolylhydrazone | Varied substituents on the benzaldehyde-derived phenyl ring. | Moderate-to-good influenza neuraminidase (NA) inhibitory activity. | researchgate.net |
These SAR insights are invaluable for the rational design of new compounds. By understanding which parts of the this compound scaffold can be modified and how these changes impact function, chemists can more effectively design molecules with enhanced potency, selectivity, or desired chemical characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
